molecular formula C16H18BrN3O4S B4604202 C16H18BrN3O4S

C16H18BrN3O4S

Cat. No.: B4604202
M. Wt: 428.3 g/mol
InChI Key: IAHGMVZUNGMGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of ampicillin, a well-known antibiotic. The presence of a bromine atom in its structure distinguishes it from the parent compound, ampicillin, and potentially alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo Ampicillin typically involves the bromination of ampicillin. The process begins with the preparation of ampicillin, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the selective bromination at the 4’ position .

Industrial Production Methods: Industrial production of 4’-Bromo Ampicillin follows

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4S/c1-10-15(11(2)24-19-10)25(22,23)20-8-4-7-14(20)16(21)18-13-6-3-5-12(17)9-13/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHGMVZUNGMGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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